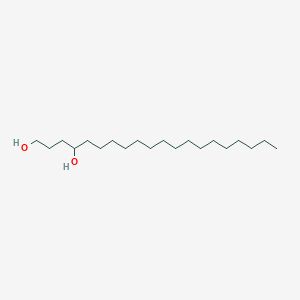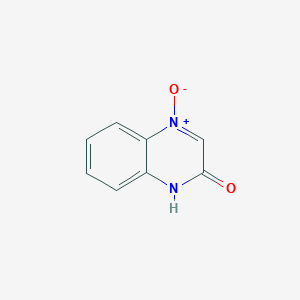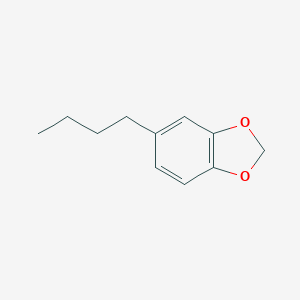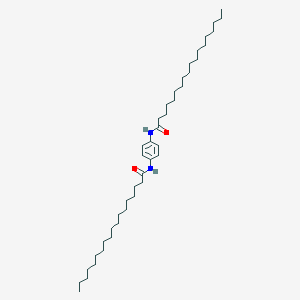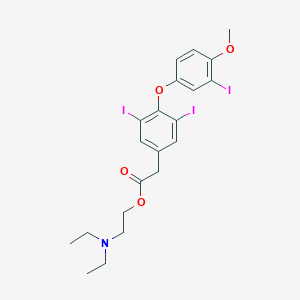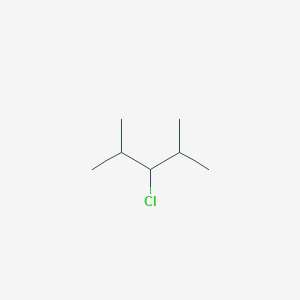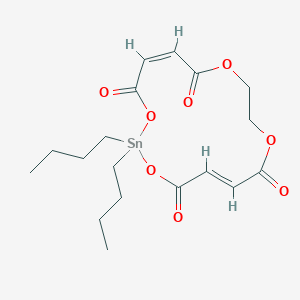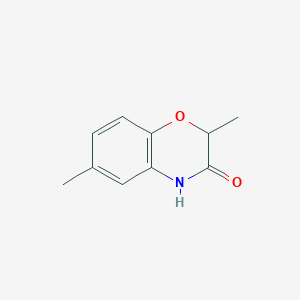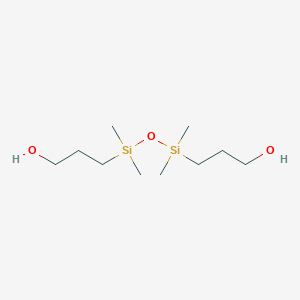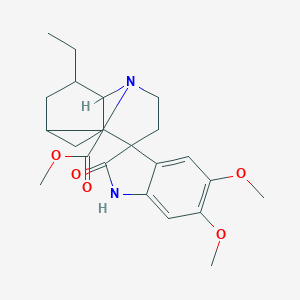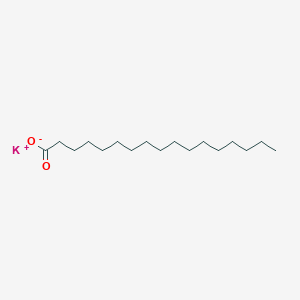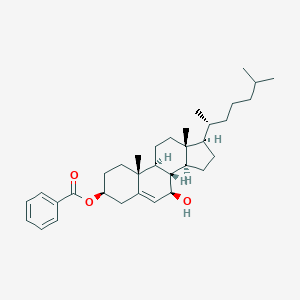
5-Cholestene-3beta,7beta-diol 3-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cholestene-3beta,7beta-diol 3-benzoate is a sterol compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
5-Cholestene-3beta,7beta-diol 3-benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 5-Cholestene-3beta,7beta-diol 3-benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemische Und Physiologische Effekte
5-Cholestene-3beta,7beta-diol 3-benzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Cholestene-3beta,7beta-diol 3-benzoate in lab experiments is its low toxicity. It has been found to have a high safety profile, making it an attractive candidate for further research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5-Cholestene-3beta,7beta-diol 3-benzoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy in treating these diseases. Another area of interest is its potential as an anti-cancer agent. Studies have shown that 5-Cholestene-3beta,7beta-diol 3-benzoate can inhibit the growth of tumor cells, and further research is needed to determine its potential as a cancer treatment. Additionally, research is needed to determine the optimal dosage and administration methods for this compound in order to maximize its therapeutic potential.
Synthesemethoden
The synthesis of 5-Cholestene-3beta,7beta-diol 3-benzoate involves the benzoate esterification of 5-Cholestene-3beta,7beta-diol using benzoic anhydride and pyridine. The resulting compound is purified using column chromatography to yield a white solid with a purity of over 95%.
Eigenschaften
CAS-Nummer |
17974-80-0 |
|---|---|
Produktname |
5-Cholestene-3beta,7beta-diol 3-benzoate |
Molekularformel |
C34H50O3 |
Molekulargewicht |
506.8 g/mol |
IUPAC-Name |
[(3S,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27-,28+,29+,30+,31+,33+,34-/m1/s1 |
InChI-Schlüssel |
YAQOZGBTTMUPRW-FOYOODKWSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



